

In-Depth Technical Guide: Effects of Pressure on Strontium Sulfide Phase Transitions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium sulfide*

Cat. No.: *B047521*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium sulfide (SrS), a material of significant interest for applications in luminescent devices and as a potential component in various chemical syntheses, exhibits profound structural changes under the influence of high pressure. Understanding these pressure-induced phase transitions is critical for predicting material behavior in extreme environments and for the synthesis of novel materials with tailored properties. This technical guide provides a comprehensive overview of the structural transformations in **strontium sulfide** under high pressure, focusing on the transition from the ambient rock salt (B1) phase to the high-pressure cesium chloride (B2) phase. This document synthesizes experimental and theoretical data, details the methodologies for high-pressure experimentation, and presents visual representations of the phase transition and experimental workflows.

Introduction

At ambient conditions, **strontium sulfide** crystallizes in the rock salt (NaCl-type) B1 cubic structure.^[1] This structure is characterized by a face-centered cubic lattice with a six-fold coordination of both the strontium and sulfur ions. The application of external pressure forces the atoms closer together, leading to a rearrangement of the crystal lattice to a more compact configuration.^[2] For **strontium sulfide**, this results in a first-order phase transition to the cesium chloride (CsCl-type) B2 structure, which has a higher coordination number of eight.^[2] This transition is accompanied by a significant volume collapse. This guide delves into the

specifics of this phase transition, providing quantitative data and detailed experimental procedures relevant to its study.

Pressure-Induced Phase Transition of Strontium Sulfide

The primary phase transition observed in **strontium sulfide** under pressure is the transformation from the B1 (rock salt) structure to the B2 (cesium chloride) structure.

Transition Pressure and Volume Collapse

Experimental and theoretical studies have consistently shown that this phase transition occurs at a pressure of approximately 18 GPa.^[2] The transition is characterized as a first-order phase transition, which is evident from the abrupt and significant decrease in the unit cell volume. The reported volume collapse at the transition pressure is approximately 11.4%.^[2]

Structural Details

- B1 Phase (Rock Salt, NaCl-type): This is the stable phase of SrS at ambient pressure. It belongs to the space group Fm-3m. In this structure, each ion is coordinated by six ions of the opposite charge in a regular octahedral geometry.
- B2 Phase (Cesium Chloride, CsCl-type): This phase becomes energetically favorable at high pressures. It belongs to the space group Pm-3m. The coordination number in the B2 structure increases to eight, with each ion surrounded by eight nearest neighbors of the opposite charge in a cubic arrangement.

Quantitative Data

The following table summarizes the key quantitative data related to the pressure-induced phase transition of **strontium sulfide**.

Property	B1 (Rock Salt) Phase	B2 (Cesium Chloride) Phase	Reference
Space Group	Fm-3m	Pm-3m	[1]
Coordination Number	6	8	[2]
Transition Pressure (GPa)	\multicolumn{2}{c}{\sim 18}	[2]	
Volume Collapse (%)	\multicolumn{2}{c}{\sim 11.4}	[2]	
Lattice Parameter (a_0) at 0 GPa (Å)	6.020	(Hypothetical)	[1]

Experimental Protocols

The investigation of material properties under high pressure predominantly utilizes the diamond anvil cell (DAC) coupled with in-situ analytical techniques, most commonly X-ray diffraction (XRD).

Sample Preparation and Loading

- **Gasket Preparation:** A metal gasket, typically made of rhenium or stainless steel, is pre-indented between the two diamond anvils to a thickness of about 30-50 μm .
- **Sample Chamber:** A hole of 100-200 μm in diameter is drilled in the center of the pre-indented area of the gasket using a laser drilling system or a micro-drill. This hole serves as the sample chamber.
- **Sample Loading:** A small amount of fine powder of **strontium sulfide** is placed into the sample chamber.
- **Pressure-Transmitting Medium:** To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium is loaded into the sample chamber along with the sample. Common media include a 4:1 methanol-ethanol mixture, silicone oil, or inert gases like argon or neon for higher pressures.

- Pressure Calibrant: A few ruby chips ($\text{Al}_2\text{O}_3:\text{Cr}^{3+}$) are also placed in the sample chamber. The pressure-dependent shift of the ruby fluorescence line is a well-established method for in-situ pressure measurement.

High-Pressure Generation and Measurement

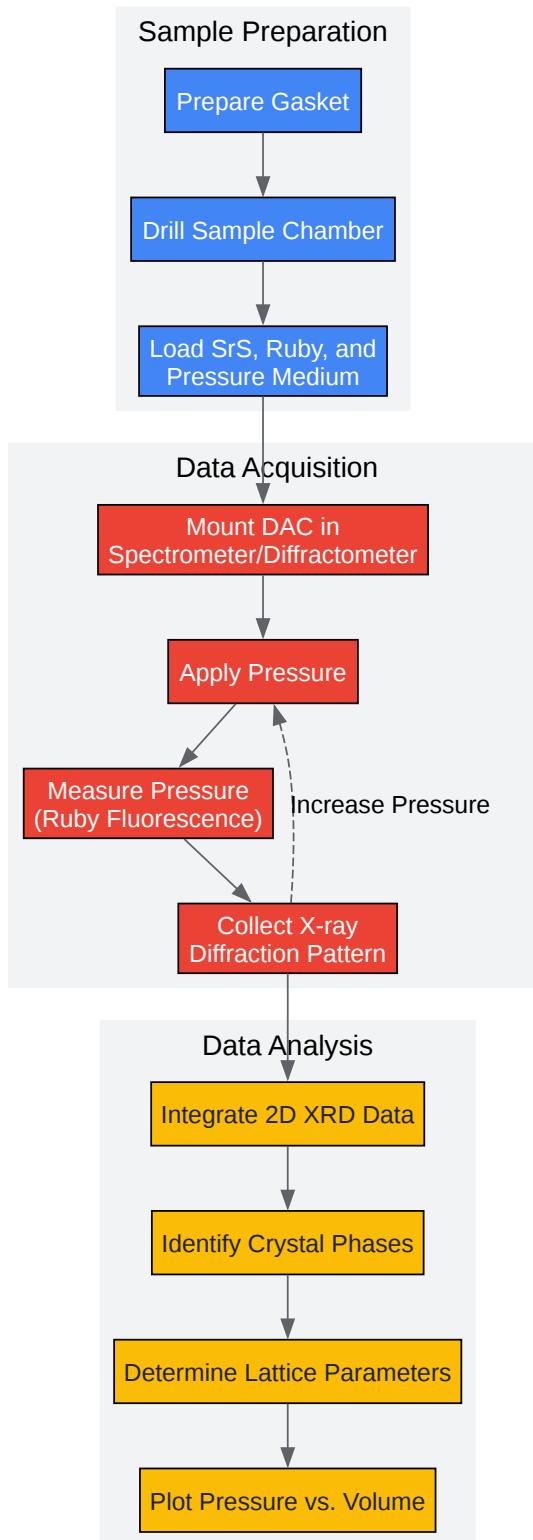
- Pressure Application: The diamond anvil cell is sealed, and pressure is gradually applied by tightening the screws of the cell, which forces the two diamond anvils together, compressing the sample.
- Pressure Measurement (Ruby Fluorescence Method): A laser is focused on a ruby chip within the sample chamber to excite the chromium ions. The resulting fluorescence spectrum, which consists of two sharp peaks (R1 and R2), is collected. The wavelength of the R1 peak shifts linearly with pressure. This shift is measured and used to determine the pressure inside the DAC with high accuracy.

In-Situ X-ray Diffraction

- X-ray Source: High-brilliance synchrotron X-ray sources are typically used for high-pressure XRD experiments due to the small sample size and the need for high-resolution data in short acquisition times.
- Diffraction Geometry: Angle-dispersive X-ray diffraction (ADXRD) is the most common technique. A monochromatic X-ray beam is focused on the sample, and the diffracted X-rays are collected by a 2D detector (e.g., a CCD or image plate).
- Data Collection: A series of diffraction patterns are collected at different pressures. The sample-to-detector distance and the X-ray wavelength are precisely calibrated using a standard material (e.g., CeO_2).
- Data Analysis: The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ). The positions and intensities of the diffraction peaks are then used to determine the crystal structure and lattice parameters of the sample at each pressure point. The phase transition is identified by the appearance of new diffraction peaks corresponding to the high-pressure phase and the disappearance of the peaks of the low-pressure phase.

Visualizations

Phase Transition Pathway


Phase Transition of Strontium Sulfide under Pressure

B1 Phase (Rock Salt)
Space Group: Fm-3m
Coordination: 6

~18 GPa

B2 Phase (Cesium Chloride)
Space Group: Pm-3m
Coordination: 8

Generalized Experimental Workflow for High-Pressure Studies

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Effects of Pressure on Strontium Sulfide Phase Transitions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047521#effects-of-pressure-on-strontium-sulfide-phase-transitions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com